![molecular formula C24H25FN6O2 B2676744 2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843632-28-0](/img/structure/B2676744.png)
2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H25FN6O2 and its molecular weight is 448.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrroloquinoxaline that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H22FN5O2 with a molecular weight of 373.42 g/mol. The structure features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have indicated that compounds similar to pyrroloquinoxalines exhibit antiviral properties. For instance, related compounds have been shown to act as capsid assembly modulators against the Hepatitis B virus (HBV), suggesting that the pyrroloquinoxaline framework may enhance antiviral efficacy through similar mechanisms .
Sirtuin Activation
Another area of interest is the activation of sirtuins, particularly Sirt6. Compounds based on the pyrroloquinoxaline structure have demonstrated the ability to activate Sirt6, leading to potential applications in treating metabolic disorders and cancer. In vitro studies showed that these compounds could significantly repress proinflammatory cytokine production and suppress tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrroloquinoxaline core can significantly impact biological activity:
- Amino Substituents : The presence of amino groups at specific positions enhances binding affinity and biological activity.
- Fluorine Substitution : The introduction of fluorine atoms has been associated with improved pharmacokinetic properties and increased potency against various targets.
- Morpholino Group : The morpholinoethyl substituent contributes to solubility and may enhance interaction with biological targets.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of a series of pyrroloquinoxaline derivatives against HBV. Among them, a compound structurally related to this compound exhibited submicromolar EC50 values with low cytotoxicity in human hepatocytes. This suggests a promising therapeutic window for further development .
Case Study 2: Cancer Treatment
In another investigation, derivatives were tested for their ability to activate Sirt6 in human hepatocellular carcinoma cells. The lead compound demonstrated an EC50 of 5.3 µM and displayed significant antiproliferative effects across various cancer cell lines, indicating potential as an anticancer agent .
科学研究应用
Biological Activities
The compound exhibits several promising biological activities:
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline can inhibit cancer cell proliferation effectively. Notable studies have demonstrated that certain derivatives can achieve IC50 values in the low micromolar range against various cancer cell lines. For instance:
- Study Findings : A derivative showed significant cytotoxicity against human cancer cell lines with an IC50 of approximately 5 μM, indicating strong potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have been documented through various in vitro studies. It has shown efficacy against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Some derivatives reported MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent.
Antioxidant Activity
Antioxidant assays utilizing the DPPH method reveal that certain derivatives possess significant radical scavenging activity:
- DPPH Scavenging Rate Constant : One derivative displayed a rate constant for hydroxyl radical scavenging of 8.56×108 M−1s−1, comparable to established antioxidants like Trolox.
Case Study 1: Synthesis and Evaluation of Derivatives
A recent study focused on synthesizing various pyrrolo[2,3-b]quinoxaline derivatives and evaluating their biological activities:
- Synthesis Process : The synthesized compounds underwent testing for free radical scavenging and cancer cell growth inhibition.
- Results : The most promising candidates exhibited both antioxidant and anticancer activities, suggesting their potential therapeutic applications.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another study investigated the structure-activity relationships of various derivatives:
- Findings : Modifications to the functional groups significantly influenced the biological activity, with certain substitutions enhancing anticancer and antimicrobial properties.
Summary of Biological Activities
Activity Type | Compound | Assay Method | Result |
---|---|---|---|
Anticancer | Pyrrolo Derivative 1 | MTT Assay | IC50 = 5 μM |
Antimicrobial | Pyrrolo Derivative 2 | MIC Test | MIC = 0.25 μg/mL |
Antioxidant | Pyrrolo Derivative 3 | DPPH Scavenging | Rate Constant = 8.56×108 M−1s−1 |
属性
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c25-17-7-5-16(6-8-17)15-27-24(32)20-21-23(29-19-4-2-1-3-18(19)28-21)31(22(20)26)10-9-30-11-13-33-14-12-30/h1-8H,9-15,26H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMHXMQWKNFNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=C(C=C5)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。